11-Acetoxy-delta(8)-tetrahydrocannabinol
Overview
Description
11-Acetoxy-delta(8)-tetrahydrocannabinol is a synthetic cannabinoid derivative. It is structurally related to delta(8)-tetrahydrocannabinol, a naturally occurring compound found in the cannabis plant. This compound is of interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Acetoxy-delta(8)-tetrahydrocannabinol typically involves the acetylation of delta(8)-tetrahydrocannabinol. The process begins with the extraction of delta(8)-tetrahydrocannabinol from cannabis or its synthetic production. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified using techniques such as chromatography to obtain a high-purity compound suitable for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
11-Acetoxy-delta(8)-tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the acetoxy group.
Scientific Research Applications
11-Acetoxy-delta(8)-tetrahydrocannabinol has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other cannabinoid derivatives.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects.
Industry: Utilized in the development of cannabinoid-based pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
11-Acetoxy-delta(8)-tetrahydrocannabinol exerts its effects primarily through interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) in the body, modulating various physiological processes. The binding to these receptors influences neurotransmitter release, leading to effects such as pain relief and anti-inflammatory responses. The exact molecular pathways involved are still under investigation, but they likely involve modulation of cyclic AMP levels and activation of mitogen-activated protein kinase pathways.
Comparison with Similar Compounds
Similar Compounds
Delta(8)-tetrahydrocannabinol: The parent compound, naturally occurring in cannabis.
Delta(9)-tetrahydrocannabinol: Another major cannabinoid with psychoactive properties.
11-Hydroxy-delta(8)-tetrahydrocannabinol: A metabolite of delta(8)-tetrahydrocannabinol.
Uniqueness
11-Acetoxy-delta(8)-tetrahydrocannabinol is unique due to its acetoxy functional group, which can influence its pharmacokinetic properties and interaction with cannabinoid receptors. This modification can potentially enhance its stability and bioavailability compared to its parent compound, delta(8)-tetrahydrocannabinol.
Properties
IUPAC Name |
2-[(6aR,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-4-5-6-7-15-10-18(25)21-16-12-23(14-24,13-20(26)27)9-8-17(16)22(2,3)28-19(21)11-15/h10-11,16-17,24-25H,4-9,12-14H2,1-3H3,(H,26,27)/p-1/t16-,17-,23?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCMZFQSGUWCAZ-QVSFKUMNSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(CC(=O)[O-])CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)(CC(=O)[O-])CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33O5- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190354 | |
Record name | 11-Acetoxy-delta(8)-tetrahydrocannabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36871-18-8 | |
Record name | 11-Acetoxy-delta(8)-tetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036871188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Acetoxy-delta(8)-tetrahydrocannabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.